2-(3-Isopropylpyridin-2-yl)acetonitrile
Description
2-(3-Isopropylpyridin-2-yl)acetonitrile is a nitrile-functionalized pyridine derivative characterized by a pyridine ring substituted with an isopropyl group at the 3-position and an acetonitrile moiety at the 2-position.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-(3-propan-2-ylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-4-3-7-12-10(9)5-6-11/h3-4,7-8H,5H2,1-2H3 |
InChI Key |
YEMKPOZYHZJROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropylpyridin-2-yl)acetonitrile typically involves the reaction of 3-isopropylpyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropylpyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents can be employed.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(3-Isopropylpyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Isopropylpyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitrile group can act as a nucleophile or electrophile, participating in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3-Aminopyridin-2-yl)acetonitrile (CAS 105166-53-8)
- Structural Similarity : 0.84 .
- Key Differences: The amino group at the 3-position replaces the isopropyl group, altering electronic properties. The amino group is electron-donating, which may increase the pyridine ring’s basicity compared to the isopropyl-substituted analog.
- Synthetic Utility: Amino-substituted pyridines are commonly used in coordination chemistry and as intermediates for heterocyclic synthesis.
2-(Pyridin-2-yl)propan-2-amine (CAS 3430-33-9)
- Structural Similarity : 0.82 .
- Key Differences : The nitrile group is replaced by a tertiary amine, and the isopropyl group is absent. This compound’s basicity and solubility in aqueous media are likely higher due to the amine functionality.
2-[2-(Pyridin-3-yl)phenoxy]acetonitrile (Compound 14)
- Synthesis : Prepared via a coupling reaction (40% yield), with structural confirmation via IR and NMR .
- Key Differences: Incorporates a phenoxy linker and a pyridin-3-yl group instead of a 3-isopropylpyridin-2-yl moiety. The ether linkage may enhance flexibility and alter solubility.
- Electronic Properties : IR data (3375 cm⁻¹ for N–H stretch; 1663 cm⁻¹ for C≡N) and NMR shifts (δ = 4.71 ppm for CH₂) indicate strong electron delocalization .
Physicochemical and Electronic Properties
Electronic Effects
- HOMO/LUMO Analysis: In methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives, DFT studies show non-planar molecular structures with HOMO/LUMO orbitals localized on aromatic systems . For 2-(3-Isopropylpyridin-2-yl)acetonitrile, the isopropyl group may induce steric hindrance, while the nitrile group lowers LUMO energy, enhancing electrophilicity.
Solubility and Stability
- Log Kow Estimates : Analogous pyridine nitriles (e.g., 3-acetylpyridine, Log Kow = 0.54) suggest moderate hydrophobicity . The isopropyl group in 2-(3-Isopropylpyridin-2-yl)acetonitrile may increase Log Kow, favoring organic solvents.
Characterization
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